(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRJXPWLKZXGLL-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemical Synthesis Applications
DMAB serves as a versatile intermediate in various organic synthesis processes. It is primarily utilized in:
- Synthesis of Heterocyclic Compounds : DMAB acts as a precursor for synthesizing various heterocycles, which are crucial in developing pharmaceuticals and agrochemicals.
- Claisen-Schmidt Condensation Reactions : This compound is often synthesized via the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. This method is essential for producing structurally diverse chalcone derivatives.
The biological activities of DMAB have been extensively studied, revealing its potential in several therapeutic areas:
- Anticancer Activity : Research indicates that DMAB exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT29). The mechanism of action primarily involves:
- Induction of Apoptosis : DMAB activates caspases leading to programmed cell death in cancer cells .
- Cell Cycle Regulation : It influences key regulators such as p53 and p21, causing cell cycle arrest .
- Kinase Inhibition : The compound acts as a multikinase inhibitor, affecting pathways critical for tumor growth and survival .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.246 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 0.9 | Src kinase inhibition |
| HT29 (Colon) | 2.12 | Induces apoptosis and affects ERK/NF-kB pathways |
Antimicrobial Properties
In addition to its anticancer properties, DMAB has demonstrated antimicrobial activity. Studies suggest that it disrupts the integrity of microbial cell membranes, making it a candidate for further exploration in treating infections .
Research Insights and Case Studies
Several studies have highlighted the applications of DMAB:
- A review summarized various synthetic compounds with anticancer properties, noting that DMAB analogs showed promising cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
- Another study focused on the synthesis of new derivatives based on DMAB, revealing enhanced biological activity against resistant cancer cell lines .
Mechanism of Action
The mechanism of action of (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis through the activation of caspase enzymes, leading to programmed cell death. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Pharmacological and Material Science Relevance
- Pharmaceutical Intermediates: The target compound’s diphenyl structure mimics selective estrogen receptor modulators (SERMs) like droloxifene, which share dimethylamino and aromatic motifs .
- Optical and Material Properties: The indole-containing derivative’s fluorescence highlights the impact of conjugation length on optical properties, contrasting with non-fluorescent analogs like the target compound .
Key Research Findings
Synthetic Utility: The Pfitzinger reaction using 4-(4-(dimethylamino)phenyl)but-3-en-2-one () produces quinoline derivatives efficiently, whereas the target compound’s bulkier structure may require modified conditions . Trifluoromethyl groups in (3E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one increase electrophilicity, enabling regioselective nucleophilic attacks .
Biological Activity: Dimethylamino-aromatic hybrids, including the target compound, show promise as kinase inhibitors or antimicrobial agents due to their planar, conjugated systems .
Contradictions in Reactivity: Ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin polymerization (), underscoring how substituent positioning affects reactivity—a consideration for tuning the target compound’s applications .
Biological Activity
(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one, also known as DMAB, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the compound's biological activity.
- Molecular Formula : C18H19NO
- Molecular Weight : 265.3 g/mol
- Structure : The compound features a dimethylamino group and a diphenylbutene moiety, contributing to its unique reactivity and biological properties .
Research indicates that DMAB exhibits significant anti-cancer properties through multiple mechanisms:
- Apoptosis Induction : DMAB has been shown to induce apoptosis in various cancer cell lines by activating caspases and inhibiting survival pathways such as NF-kB .
- Cell Cycle Regulation : It influences cell cycle regulators like p53 and p21, leading to cell cycle arrest in cancerous cells .
- Kinase Inhibition : The compound acts as a multikinase inhibitor, affecting pathways critical for tumor growth and survival .
Table 1: Summary of Biological Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 6.246 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 0.9 | Src kinase inhibition |
| HT29 (Colon) | 2.12 | Induces apoptosis and affects ERK/NF-kB |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, DMAB demonstrates potent activity against triple-negative breast cancer (TNBC) cell lines, which are typically resistant to conventional therapies .
Study 1: Anti-Breast Cancer Activity
In a study evaluating various synthetic compounds for anti-breast cancer activity, DMAB was highlighted for its significant inhibitory effects on the MCF-7 cell line. The compound's ability to induce apoptosis through the activation of caspases was particularly noted. The study found that DMAB's IC50 value was comparable to established chemotherapeutics, suggesting its potential as a viable alternative or adjunct therapy .
Study 2: Multikinase Inhibition
A separate investigation assessed the multikinase inhibition profile of DMAB. The findings revealed that DMAB effectively inhibited Src kinase activity with an IC50 of 0.9 µM, indicating its strong potential as a therapeutic agent in cancers driven by aberrant kinase signaling pathways .
Safety and Toxicity Profile
While the therapeutic potential of DMAB is promising, understanding its safety profile is crucial. Current literature suggests that DMAB exhibits low toxicity in non-cancerous cell lines, indicating a favorable therapeutic window. However, further studies are necessary to fully elucidate its safety profile in vivo .
Q & A
What are the established synthetic pathways for (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one, and how do reaction conditions impact E/Z isomer formation?
The compound is typically synthesized via condensation reactions between diphenylketone precursors and dimethylamine derivatives. Key parameters influencing yield and stereoselectivity include:
- Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) or base-mediated conditions can direct enone formation.
- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing undesired isomerization.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving E-configuration selectivity .
- Purification : Chromatography under inert atmospheres minimizes oxidative degradation .
What spectroscopic and crystallographic methods are recommended for unambiguous confirmation of the (3E) configuration?
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (J = 12–16 Hz for trans olefinic protons) distinguish E/Z isomers.
- ¹³C NMR : Deshielded carbonyl carbon (~190–200 ppm) confirms conjugation.
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, with mean C–C bond lengths of 1.34–1.38 Å for the enone system .
- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C=C (~1600 cm⁻¹) validate conjugation .
How can researchers optimize purification protocols to achieve >95% purity for this thermally sensitive compound?
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (1:4 to 1:2) under nitrogen. Avoid prolonged exposure to light and oxygen.
- Low-Temperature Crystallization : Recrystallize from chilled ethanol (-20°C) to minimize thermal degradation .
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry to detect trace impurities .
What strategies are effective in reconciling contradictory biological activity reports for derivatives of this enone scaffold?
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological relevance), and incubation time.
- Stereochemical Validation : Confirm configuration via X-ray or NOESY NMR before biological testing .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies, addressing outliers from degraded samples or impure compounds .
Which computational modeling approaches best predict the compound’s reactivity in Michael addition reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity.
- Transition State Analysis : Simulate reaction pathways using software like Gaussian09, benchmarking against crystallographic data .
How should researchers design stability studies to evaluate degradation pathways under various storage conditions?
- Accelerated Stability Testing :
- Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months.
- Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation at the enone moiety).
- Light Sensitivity : Use amber vials and UV-Vis spectroscopy to assess photolytic decomposition.
- Long-Term Storage : Store at -80°C under argon, with periodic purity checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
